(4as,6s,7s,8r,8as)-8a-acetyl-2-(acetylamino)-6,7-dihydroxy-6-methyl-4-oxo-3,4,4a,5,6,7,8,8a-octahydroquinazolin-8-yl acetate
Overview
Description
The compound “(4as,6s,7s,8r,8as)-8a-acetyl-2-(acetylamino)-6,7-dihydroxy-6-methyl-4-oxo-3,4,4a,5,6,7,8,8a-octahydroquinazolin-8-yl acetate” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, starting from simpler precursors. Typical synthetic routes may include:
Formation of the Quinazolinone Core: This could involve the cyclization of an appropriate precursor.
Functional Group Modifications: Introduction of acetyl, amino, hydroxy, and oxo groups through various reactions such as acetylation, amination, and oxidation.
Industrial Production Methods
Industrial production would require optimization of the synthetic route for scalability, including:
Selection of Cost-Effective Reagents: Using commercially available and cost-effective reagents.
Optimization of Reaction Conditions: Ensuring high yield and purity through controlled reaction conditions.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to oxo groups.
Reduction: Reduction of oxo groups to hydroxy groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides for alkylation reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of hydroxy groups would yield ketones or aldehydes.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules.
Biology
Medicine
Possible use as a pharmaceutical intermediate or active ingredient in drug formulations.
Industry
Applications in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Binding: Interaction with cellular receptors to modulate signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with a similar quinazolinone core structure.
Acetylated Amino Compounds: Compounds with acetyl and amino functional groups.
Uniqueness
The unique combination of functional groups in this compound may confer distinct reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
[(4aS,6S,7S,8R,8aS)-2-acetamido-8a-acetyl-6,7-dihydroxy-6-methyl-4-oxo-4a,5,7,8-tetrahydro-3H-quinazolin-8-yl] acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O7/c1-6(19)15-9(12(23)17-13(18-15)16-7(2)20)5-14(4,24)10(22)11(15)25-8(3)21/h9-11,22,24H,5H2,1-4H3,(H2,16,17,18,20,23)/t9-,10+,11+,14+,15+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJXTQSXSYWOIB-SHTIJGAHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C12C(CC(C(C1OC(=O)C)O)(C)O)C(=O)NC(=N2)NC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]12[C@H](C[C@]([C@H]([C@@H]1OC(=O)C)O)(C)O)C(=O)NC(=N2)NC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87067-99-0 | |
Record name | Acetamide, N-(8a-acetyl-8-(acetyloxy)-1,4,4a,5,6,7,8,8a-octahydro-6,7-dihydroxy-6-methyl-4-oxo-2-quinazolinyl)-, (4aalpha,6beta,7beta,8alpha,8aalpha)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087067990 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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